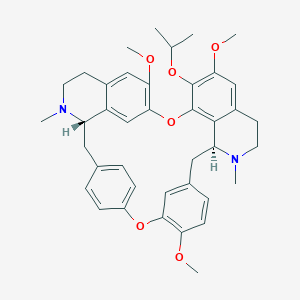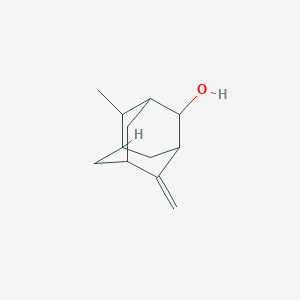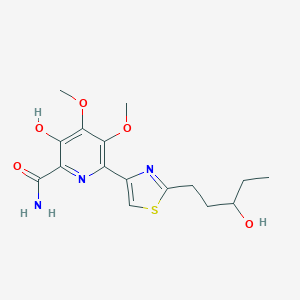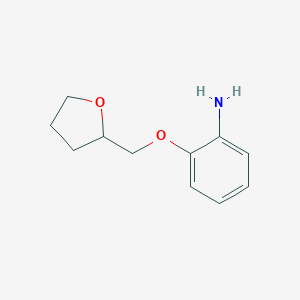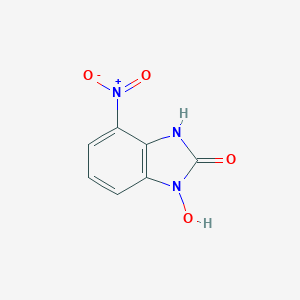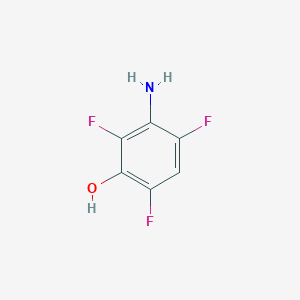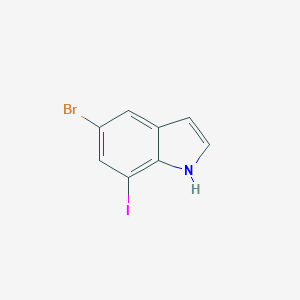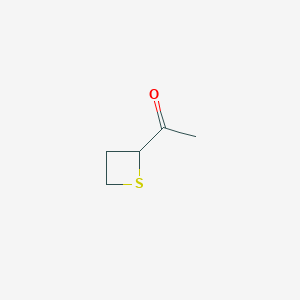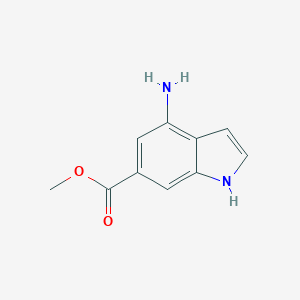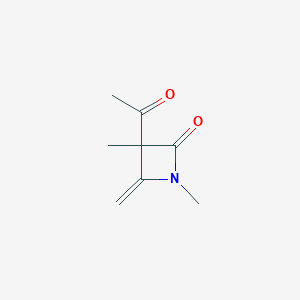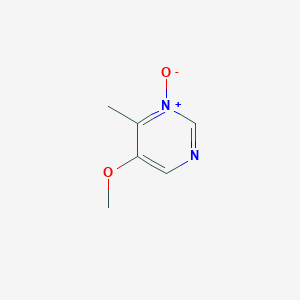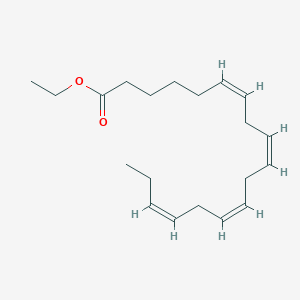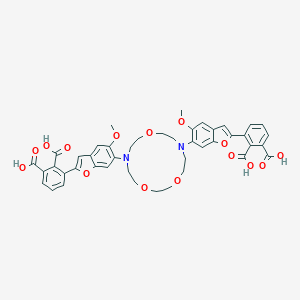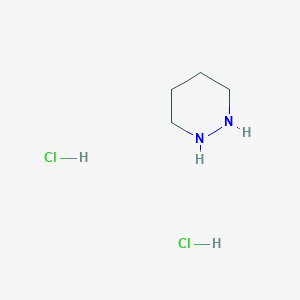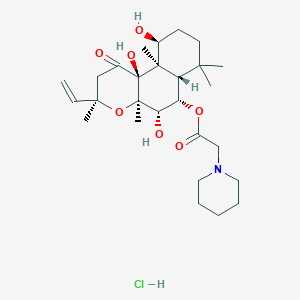
8,13-epoxy-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl is a derivative of forskolin, a labdane diterpene. This compound is known for its cardiotonic activity, which means it has the ability to increase the contractility of the heart muscle .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl involves multiple steps. One of the key steps includes the acylation of labdane derivatives. The process typically involves the use of acylating agents under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality .
化学反応の分析
Types of Reactions
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of products depending on the nucleophile used .
科学的研究の応用
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential cardiotonic effects, which could be beneficial in treating heart conditions.
作用機序
The mechanism of action of 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl involves its interaction with molecular targets in the heart muscle. It increases the levels of cyclic AMP (cAMP) in cardiac cells, which in turn enhances the contractility of the heart muscle. This is achieved through the activation of adenylate cyclase, an enzyme that converts ATP to cAMP .
類似化合物との比較
Similar Compounds
Forskolin: The parent compound from which 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl is derived.
Labdane Derivatives: Other compounds in this family that share similar structural features and biological activities.
Uniqueness
What sets this compound-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl apart is its enhanced water solubility and cardiotonic activity compared to its parent compound, forskolin. This makes it a more effective candidate for certain medical applications .
特性
CAS番号 |
114376-11-3 |
|---|---|
分子式 |
C27H44ClNO7 |
分子量 |
530.1 g/mol |
IUPAC名 |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C27H43NO7.ClH/c1-7-24(4)15-18(30)27(33)25(5)17(29)11-12-23(2,3)21(25)20(22(32)26(27,6)35-24)34-19(31)16-28-13-9-8-10-14-28;/h7,17,20-22,29,32-33H,1,8-16H2,2-6H3;1H/t17-,20-,21-,22-,24-,25-,26+,27-;/m0./s1 |
InChIキー |
QGRXRBJNZDDDHY-YHEOSNBFSA-N |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl |
異性体SMILES |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)O)OC(=O)CN4CCCCC4)(C)C)O)C)O)C=C.Cl |
正規SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl |
同義語 |
6-((piperidino)acetoxy)-7-desacetylforskolin HL 706 HL-706 HL706 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


